
Tubercidin
Overview
Description
It features a unique structure where a 7-deazapurine core is linked to the ribose moiety by an N-glycosidic bond . This compound is produced by the bacterium Streptomyces tubercidicus and has been studied for its various biological activities, including antiviral, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of tubercidin involves several key enzymes. TubE utilizes phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine to construct the deazapurine nucleoside scaffold. TubD functions as an NADPH-dependent reductase, catalyzing irreversible reductive deamination, while TubG acts as a Nudix hydrolase, preferring Co2+ for maximal activity .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces tubercidicus. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Tubercidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various this compound derivatives, which may exhibit different biological activities .
Scientific Research Applications
Tubercidin has a wide range of scientific research applications:
Chemistry: It is used as a tool to study nucleoside analogs and their interactions with enzymes.
Medicine: The compound has shown potential as an antiviral and antitumor agent.
Industry: this compound is used in the development of new antibiotics and antiviral drugs.
Mechanism of Action
Tubercidin exerts its effects by incorporating into DNA and RNA, thereby inhibiting their synthesis. It inhibits polymerases and interferes with the phosphorylation of adenosine and AMP. This leads to the inhibition of DNA replication, RNA processing, and protein synthesis . This compound also activates the retinoic acid-inducible gene I and nuclear factor kappa-light-chain-enhancer of activated B cell signaling pathways, increasing the expression of interferons and proinflammatory cytokines .
Comparison with Similar Compounds
- Toyocamycin
- Sangivamycin
- Formycin
- Psicofuranine
- Decoyinine
Comparison: Tubercidin is unique among these compounds due to its specific structure and the presence of a 7-deazapurine core. While toyocamycin and sangivamycin share similar biological activities, this compound’s ability to incorporate into nucleic acids and inhibit their metabolism sets it apart . Formycin, with its unusual C-C linkage of the base to the sugar, and psicofuranine, known for its specificity in binding, also highlight the diverse structural modifications that can lead to significant changes in biological activity .
Biological Activity
Tubercidin, an adenosine analogue derived from the bacterium Streptomyces tubercidicus, has garnered attention for its diverse biological activities, particularly its antiviral and antimicrobial properties. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Antiviral Activity
Recent studies have highlighted this compound's significant antiviral properties, particularly against several RNA viruses.
- Porcine Epidemic Diarrhea Virus (PEDV) : this compound has shown potent antiviral activity against both classical and variant strains of PEDV in vitro. It primarily inhibits viral post-entry events rather than affecting viral entry or replication phases. Molecular docking studies suggest that this compound interacts effectively with the RNA-dependent RNA polymerase (RdRp) of nidoviruses, indicating a specific mechanism of action against these viruses .
- Flaviviruses and Coronaviruses : Derivatives of this compound, such as 5-hydroxymethylthis compound (HMTU), exhibit strong antiviral effects against flaviviruses and coronaviruses, including SARS-CoV-2. These compounds have demonstrated low cytotoxicity while maintaining their antiviral efficacy .
- Broad-Spectrum Activity : this compound's antiviral spectrum extends to other porcine nidoviruses like SADS-CoV and PRRSV, showcasing its potential as a broad-spectrum antiviral agent .
Antimicrobial Activity
In addition to its antiviral properties, this compound has been evaluated for its antimicrobial effects, particularly against mycobacterial infections.
- Mycobacterium tuberculosis : this compound exhibits high in vitro activity against various strains of Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains. Studies using the Alamar Blue assay have demonstrated that this compound can effectively inhibit the growth of both drug-sensitive and resistant Mtb strains .
- Mechanism of Action : The compound's mechanism involves interference with nucleotide metabolism in bacteria, leading to impaired growth and replication. This suggests that this compound could be a candidate for further development as an anti-tuberculosis drug .
Case Studies and Clinical Applications
Clinical studies have explored the therapeutic potential of this compound in various settings:
- Antitumor Activity : this compound has been investigated for its antitumor effects, showing promise in stabilizing microtubules and enhancing cytotoxicity against certain cancer cell lines. However, clinical responses have been limited, with nephrotoxicity noted in some patients during trials .
- Trypanocidal Activity : Research on trypanocidal properties has identified 3'-deoxythis compound as highly effective against Trypanosoma brucei, the causative agent of African sleeping sickness. This compound exhibited curative activity in animal models, indicating its potential as a treatment option for trypanosomiasis .
Comparative Efficacy
The following table summarizes the biological activities of this compound against various pathogens:
Pathogen/Activity | Efficacy | Mechanism of Action |
---|---|---|
Porcine Epidemic Diarrhea Virus | High | Inhibits post-entry viral events |
Flaviviruses (e.g., Zika) | Moderate to High | Direct inhibition of viral replication |
Mycobacterium tuberculosis | High | Interference with nucleotide metabolism |
Trypanosoma brucei | High | Inhibition of adenosine transport |
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZZVAMISRMYHH-KCGFPETGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018946 | |
Record name | Tubercidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69-33-0 | |
Record name | Tubercidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tubercidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tubercidin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03172 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tubercidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-β-CD-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TUBERCIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M351LCX45Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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